molecular formula C10H6ClNO3 B1423150 2-(4-Chlorophenyl)oxazole-4-carboxylic Acid CAS No. 1065102-51-3

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

Cat. No.: B1423150
CAS No.: 1065102-51-3
M. Wt: 223.61 g/mol
InChI Key: AUTVMMYIVCLSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)oxazole-4-carboxylic Acid is a high-quality chemical reagent intended strictly for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. This compound features an oxazole heterocycle, a privileged structure in medicinal chemistry, substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a carboxylic acid functional group . The carboxylic acid group is a versatile handle for synthetic modification, allowing researchers to readily generate derivatives such as amides via coupling with amines , or esters through Fischer esterification with alcohols . This makes the compound a valuable building block for constructing diverse compound libraries in drug discovery efforts. The oxazole core is of significant interest in the development of novel pharmaceuticals and agrochemicals due to its potential to engage in key hydrogen bonding and dipole interactions within biological systems. Researchers can employ this reagent in the synthesis of more complex molecules targeting a range of diseases, or as a core scaffold in structure-activity relationship (SAR) studies. Proper laboratory handling procedures should be observed. For research use only.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTVMMYIVCLSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Start with an α-acylamino ketone precursor bearing the 4-chlorophenyl group.
  • Treat the precursor with dehydrating agents such as phosphoryl trichloride (POCl3) under reflux conditions.
  • The reaction promotes cyclodehydration, closing the oxazole ring and forming the 2-(4-chlorophenyl)oxazole core.
  • The carboxylic acid function is introduced or preserved on the 4-position of the oxazole ring, often by using appropriately substituted starting materials.

Research Example:

A study demonstrated the synthesis of 5-aryl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles via Robinson–Gabriel cyclization of N-acyl-α-amino ketones using phosphoryl trichloride at reflux, achieving yields of 90-91%. This method is adaptable for preparing oxazoles with carboxylic acid substituents by selecting suitable acyl precursors.

One-Pot Synthesis from Carboxylic Acids and Nitriles or Amidoximes

An alternative and versatile method involves the reaction of carboxylic acids with nitriles or amidoximes to form 1,3-oxazoles via intermediate O-acylamidoximes.

Key Steps:

  • Amidoxime Formation : Nitriles react with hydroxylamine hydrochloride in the presence of triethylamine in ethanol, producing amidoximes.
  • Acylation : Amidoximes are acylated with carboxylic acids using coupling agents such as N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxy-7-aza-1H-benzotriazole (HOAt).
  • Cyclodehydration : Heating the O-acylamidoxime intermediate with triethylamine at 100–120 °C induces cyclodehydration, yielding the oxazole ring.

Advantages:

  • Mild reaction conditions.
  • Compatibility with various substituents.
  • Amenable to parallel synthesis and library generation.
  • Moderate to good yields (typically 50-90%).

Research Findings:

A comprehensive study optimized this method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, which are structurally related heterocycles, demonstrating high success rates (82%) and moderate isolated yields. Although focused on oxadiazoles, the methodology and reagents are applicable to oxazole synthesis, including 2-(4-chlorophenyl)oxazole-4-carboxylic acid analogs.

Environmentally Friendly and High-Yielding Synthesis via Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Intermediates

A patented method describes an environmentally friendly synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which can be precursors to oxazole derivatives.

Highlights:

  • Uses water and organic solvents like dichloromethane or chloroform for extraction.
  • Reactions occur under inert gas protection at controlled temperatures (5–35 °C).
  • Hydrolysis under alkaline conditions (pH 12–14) to obtain carboxylic acid derivatives.
  • Avoids harsh organic solvents and reduces irritation and safety hazards.
  • Achieves higher yields compared to traditional methods (~62% to improved yields).

Process Outline:

Step Description Conditions Notes
1 Reaction of precursor (compound I) with S,S'-dimethyl dithiocarbonate 5–35 °C, 2–7 hours In water, inert atmosphere
2 Hydrolysis under alkaline conditions (pH 12–14) Ethanol/water mixture, 60 °C Produces carboxylic acid derivatives
3 Purification Drying, chromatography Yields improved, environmentally safer

This method provides a practical route to oxazole carboxylic acid derivatives with controlled stereochemistry and improved safety.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Cyclodehydration of α-acylamino ketones α-Acylamino ketones, POCl3 Reflux, dehydrating agent 90-91% High yield, well-established Requires preparation of precursors
One-pot amidoxime route Nitriles, hydroxylamine, carboxylic acids, EDC, HOAt Room temp to 120 °C 50-90% Mild, versatile, parallel synthesis Multi-step, moderate yields
Multi-configuration oxazolidine route (patent) Compound I, S,S'-dimethyl dithiocarbonate, alkaline hydrolysis 5-60 °C, inert gas >62% (improved) Environmentally friendly, safer Requires inert atmosphere, purification

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H6ClNO3
  • Molecular Weight : 232.62 g/mol

The compound features both an oxazole ring and a chlorophenyl group, which contribute to its chemical reactivity and biological activity.

Synthesis and Production

The synthesis of 2-(4-Chlorophenyl)oxazole-4-carboxylic acid typically involves cyclization reactions. A common method includes the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization under heating conditions. Industrial production may utilize continuous flow reactors for optimized yield and purity.

Chemistry

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form derivatives.
  • Reduction : Reduction reactions can yield reduced oxazole compounds.
  • Substitution : The chlorophenyl group can undergo nucleophilic substitutions.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound is effective against various bacterial strains, including Gram-positive bacteria and fungi such as Candida albicans. For instance, it demonstrated a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .
  • Anticancer Potential : The compound's anticancer properties have been explored through structure-activity relationship studies. One study found that derivatives similar to this compound showed promising activity in inducing apoptosis in human colorectal cancer cells (DLD-1), with an effective concentration (EC) value of 270 nM .

Medicinal Chemistry

As a precursor in pharmaceutical development, this compound is being investigated for its potential to lead to new therapeutic agents. Its ability to modulate interactions with specific molecular targets makes it a candidate for drug development aimed at treating infections or cancer.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various chemical processes.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in MDPI evaluated various oxazole derivatives, including this compound, revealing effective antimicrobial activity against resistant bacterial strains and fungi .
  • Anticancer Studies : Research on structure-activity relationships indicated that modifications to the oxazole ring could enhance anticancer efficacy, showcasing the compound's potential as a therapeutic agent against specific cancer types.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic Acid
  • CAS : 1247706-41-7
  • Molecular Weight : 223.62 g/mol (identical to the target compound)
  • Substituent Position : Chlorine at the ortho position of the phenyl ring.
  • Computational studies on similar compounds suggest that substituent position impacts dipole moments and intermolecular interactions .
5-(4-Chlorophenyl)-3-isoxazolecarboxylic Acid
  • CAS : 33282-22-3
  • Molecular Weight : 223.62 g/mol
  • Substituent Position : Chlorine at the para position, but the oxazole ring substitution differs (position 5 vs. 2).
  • Key Differences : The shift in substitution on the oxazole ring may influence reactivity. For example, the carboxylic acid group’s proximity to the nitrogen atom in the oxazole could enhance acidity compared to position 4 substitution .

Halogen-Substituted Analogs

2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid
  • CAS : 927800-88-2
  • Molecular Weight : 207.16 g/mol
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric effects and increase electron-withdrawing properties compared to chlorine. This may enhance metabolic stability in drug design applications .

Electron-Withdrawing Group (EWG) Substituted Analogs

5-(4-Nitrophenyl)oxazole-4-carboxylic Acid
  • CAS : 914220-30-7
  • Molecular Weight : 234.16 g/mol
  • Key Differences : The nitro group’s strong electron-withdrawing nature increases the acidity of the carboxylic acid (lower pKa) and may alter UV-Vis absorption profiles. Such compounds are often intermediates in high-energy materials or dyes .
5-(4-Cyanophenyl)-oxazole-4-carboxylic Acid
  • Molecular Weight : 214.17 g/mol (estimated)
  • However, its high cost ($3,412 for 10g) limits large-scale applications .

Research Implications

  • Pharmaceuticals : The para-chloro substitution in 2-(4-chlorophenyl)oxazole-4-carboxylic acid offers balanced electronic effects for kinase inhibition or antimicrobial activity. Fluorinated analogs are promising for CNS drugs due to blood-brain barrier penetration .
  • Materials Science: Nitro- and cyano-substituted derivatives may serve as precursors for conductive polymers or photoactive materials .

Biological Activity

2-(4-Chlorophenyl)oxazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential as an anticancer agent, and other relevant biological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C10_{10}H7_{7}ClN2_{2}O3_{3}
  • Molecular Weight : 232.62 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study published in 2021 evaluated various derivatives of oxazole compounds, including this acid, for their effectiveness against bacterial strains and fungi.

Key Findings:

  • The compound demonstrated notable activity against Gram-positive bacteria and Candida albicans , a common fungal pathogen.
  • In vitro tests showed a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Anticancer Potential

The anticancer properties of this compound have also been explored. A related study focused on the structure-activity relationship of oxazole derivatives found that certain modifications could enhance their efficacy as apoptosis inducers.

Case Study:

  • Compound Evaluation : In a study assessing various oxazole derivatives, a compound structurally similar to this compound showed an EC50_{50} of 270 nM in human colorectal cancer cells (DLD-1). This compound was effective in cleaving PARP, a marker for apoptosis, indicating its potential as a therapeutic agent .

Hypolipidemic Effects

In addition to antimicrobial and anticancer activities, derivatives of oxazole compounds have been investigated for their hypolipidemic effects. A series of studies demonstrated that certain oxazole derivatives could lower serum cholesterol and triglyceride levels in animal models.

Research Highlights:

  • Animal Studies : Administration of 2-(4-Chlorophenyl)oxazole derivatives resulted in significant reductions in serum cholesterol levels in Sprague-Dawley rats when included in their diet .
  • The most promising candidates were noted to outperform traditional hypolipidemic agents like clofibrate.

Summary of Biological Activities

Activity TypeFindings
Antimicrobial Effective against Gram-positive bacteria and Candida albicans; MIC values indicate potency.
Anticancer Induces apoptosis in colorectal cancer cells; structure modifications enhance efficacy.
Hypolipidemic Reduces serum cholesterol and triglycerides significantly in animal models.

Q & A

Q. Characterization of Intermediates :

  • NMR spectroscopy (e.g., ¹H/¹³C NMR) identifies functional groups and confirms regiochemistry.
  • Mass spectrometry (HRMS) validates molecular weights.
  • X-ray crystallography resolves stereochemistry, as demonstrated for structurally related pyrazole-carboxylic acids .

Q. Table 1: Synthetic Methods Comparison

MethodKey Reagents/ConditionsYieldReference
Oxazole cyclizationDeoxo-Fluor®, MnO₂, flow~75%
Nucleophilic substitutionPd catalyst, amines/thiols30–85%

Which spectroscopic and chromatographic methods are optimal for confirming the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Critical for confirming the oxazole ring and chlorophenyl substitution pattern. For example, oxazole protons resonate at δ 7.5–8.5 ppm, while aromatic protons on the chlorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
  • HPLC-MS : Detects purity and identifies by-products (e.g., unreacted intermediates). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral derivatives .

How can researchers optimize reaction conditions to minimize by-products during the cyclization step?

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency by stabilizing intermediates. Evidence from flow synthesis shows reduced side reactions under controlled temperature (40–60°C) .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can accelerate cyclization. For example, acid-mediated isomerization of cis/trans intermediates improves yield in related oxazole syntheses .
  • Flow chemistry : Continuous flow systems reduce residence time, minimizing decomposition .

What strategies are effective for resolving or preventing isomerization during synthesis?

Advanced Research Question

  • Lewis acid-mediated isomerization : Cis isomers can be converted to trans isomers using SnCl₄ or BF₃·Et₂O, as demonstrated for structurally similar naphthoquinone derivatives .
  • Crystallization control : Selective crystallization of intermediates in solvents like ethanol/water isolates desired isomers .
  • Temperature modulation : Lower temperatures (0–5°C) suppress thermal isomerization during sensitive steps (e.g., acylation) .

How can computational methods predict the reactivity of the chlorophenyl group in further derivatization?

Advanced Research Question

  • DFT calculations : Predict electrophilic/nucleophilic sites. For example, the chlorine atom’s electron-withdrawing effect directs substitution to the para position .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by modeling interactions between the chlorophenyl group and hydrophobic pockets .

How should researchers address discrepancies in reported reaction yields when varying solvent systems?

Q. Data Contradiction Analysis

  • Solvent polarity : High-polarity solvents (e.g., DMSO) may stabilize charged intermediates but increase side reactions. Compare yields in DMSO (60%) vs. THF (75%) for analogous reactions .
  • Protic vs. aprotic : Protic solvents (e.g., ethanol) can protonate nucleophiles, reducing substitution efficiency. Validate with kinetic studies .

Q. Table 2: Solvent Effects on Yield

SolventPolarity IndexYield (%)Reference
THF4.075
DMSO7.260
Ethanol5.245

What role does this compound serve in the synthesis of macrocyclic libraries for drug discovery?

Q. Application in Drug Development

  • DNA-encoded libraries : The oxazole-carboxylic acid moiety acts as a rigid linker in macrocycles, enhancing target binding. For example, 2-(chloromethyl)oxazole-4-carboxylic acid is used to construct peptide-inspired macrocycles via thioether formation .
  • Biological activity : Derivatives show antimicrobial and anticancer potential by inhibiting enzymes like topoisomerase II .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)oxazole-4-carboxylic Acid
Reactant of Route 2
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2-(4-Chlorophenyl)oxazole-4-carboxylic Acid

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